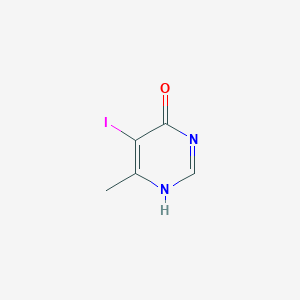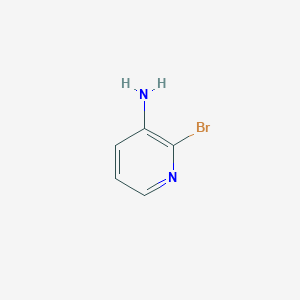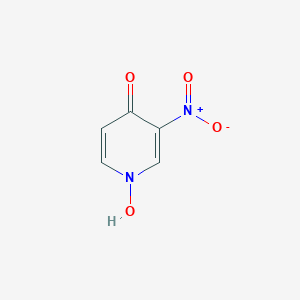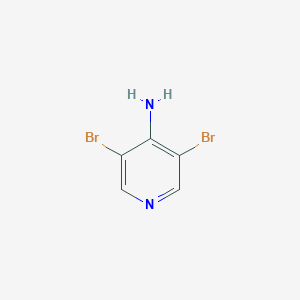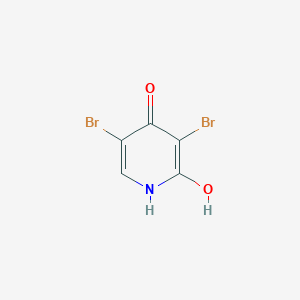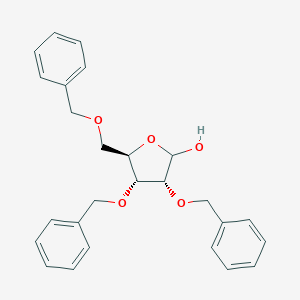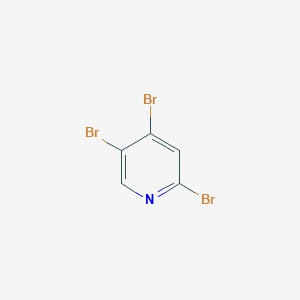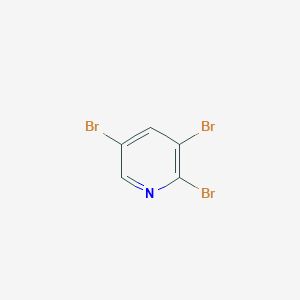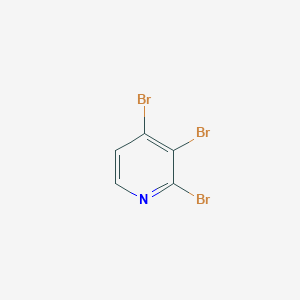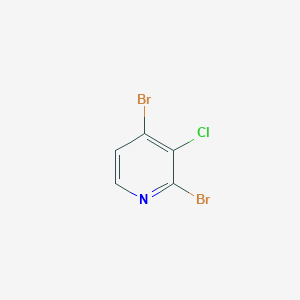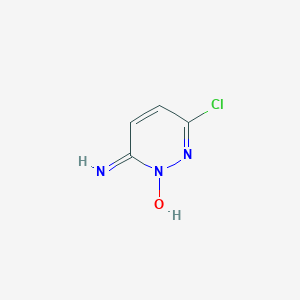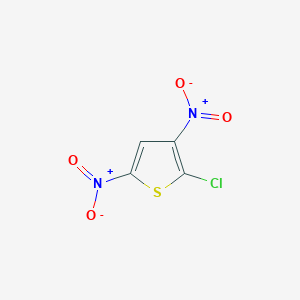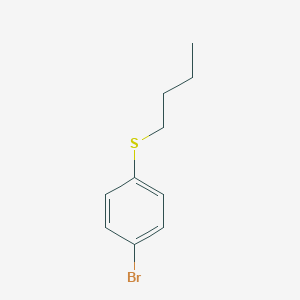
1-Bromo-4-butylthiobenzene
概要
説明
Molecular Structure Analysis
The InChI code for 1-Bromo-4-butylthiobenzene is1S/C10H13BrS/c1-2-3-8-12-10-6-4-9(11)5-7-10/h4-7H,2-3,8H2,1H3 . This code provides a detailed description of the molecule’s structure, including the positions of the bromine and sulfur atoms . Chemical Reactions Analysis
While specific chemical reactions involving 1-Bromo-4-butylthiobenzene are not detailed in the search results, bromobenzene compounds are known to participate in a variety of reactions. For example, they can undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
1-Bromo-4-butylthiobenzene has a molecular weight of 245.18 g/mol . It has a computed XLogP3-AA value of 4.4, indicating its lipophilicity . It has no hydrogen bond donor count and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 4 .科学的研究の応用
Synthesis and Molecular Building Blocks
1-Bromo-4-butylthiobenzene serves as a valuable precursor in organic synthesis, contributing to the construction of complex molecular architectures:
Synthesis of Isoindole-Thiones : It's involved in the synthesis of 2,3-dihydro-1H-isoindole-1-thiones, a process starting from 1-bromo-2-(1-isothiocyanatoalkyl)benzenes and involving intramolecular cyclization to yield substituted and disubstituted isoindole-thiones (Kobayashi et al., 2013).
Molecular Electronics : As a simple and accessible aryl bromide, 1-Bromo-4-butylthiobenzene is a useful building block for thiol end-capped molecular wires, crucial in the field of molecular electronics (Stuhr-Hansen et al., 2005).
Organic Synthesis Support : Carbosilane dendrimers, which can be used as soluble supports for organic synthesis, are synthesized using rigid-core molecules such as 1,3,5-tris(4-bromophenyl)benzene. An optimized protocol involving 1-bromo-4-lithiobenzene, a derivative, ensures efficient synthesis with high yield and purity (Wander et al., 2009).
Catalysis and Reaction Mechanisms
1-Bromo-4-butylthiobenzene plays a role in various catalytic processes and reaction mechanisms:
Oxidative Desulfurization : It's part of processes involving Bronsted acidic ionic liquids like 1-butyl-3-methylimidazolium hydrogen sulfate ([BMIM][HSO4]), which act as extractants and catalysts in the desulfurization of diesel fuel, enhancing the removal of sulfur compounds (Gao et al., 2010).
Phase-Transfer Catalysis : The molecule is also involved in phase-transfer catalysis processes. For instance, the preparation of 1-butoxy-4-nitrobenzene is catalyzed by multi-site phase-transfer catalysts, where the reaction kinetics are significantly enhanced under ultrasound irradiation (Harikumar & Rajendran, 2014).
Spectroscopy and Material Properties
1-Bromo-4-butylthiobenzene is utilized in studying the material properties and spectroscopic characteristics of various compounds:
- Spectroscopic Studies : Research involving 2-bromo-1, 4-dichlorobenzene (BDB) leverages DFT analysis to understand its higher electronic density and properties like NLO, quantum chemical descriptors, and hyperpolarizability, with 1-Bromo-4-butylthiobenzene being a related compound in these studies (Vennila et al., 2018).
Safety and Hazards
1-Bromo-4-butylthiobenzene is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
特性
IUPAC Name |
1-bromo-4-butylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrS/c1-2-3-8-12-10-6-4-9(11)5-7-10/h4-7H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFJLXXVMAJKNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70560040 | |
| Record name | 1-Bromo-4-(butylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70560040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
121392-35-6 | |
| Record name | 1-Bromo-4-(butylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70560040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

